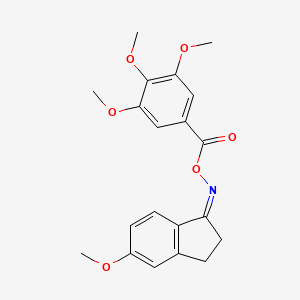![molecular formula C14H10ClFN2O2 B3900374 4-chloro-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900374.png)
4-chloro-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide
Overview
Description
4-chloro-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide, commonly known as CFBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
CFBC exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors, such as acetylcholinesterase, cyclooxygenase-2, and histone deacetylase. These enzymes and receptors play important roles in various physiological processes, including inflammation, cell growth, and gene expression.
Biochemical and Physiological Effects:
CFBC has been shown to exhibit various biochemical and physiological effects, such as anti-inflammatory, anti-tumor, and anti-oxidant activities. It also has the potential to improve cognitive function and memory by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
CFBC has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively inhibit specific enzymes and receptors. However, its low solubility and potential toxicity at high concentrations can limit its use in certain experiments.
Future Directions
There are several future directions for research on CFBC, including the development of new synthetic methods to improve its yield and purity, the identification of new pharmacological targets, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to investigate the safety and toxicity of CFBC, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, CFBC is a promising chemical compound that has potential applications in various fields of scientific research. Its ability to selectively inhibit specific enzymes and receptors makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its pharmacological effects and potential therapeutic applications.
Scientific Research Applications
CFBC has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-11-5-1-9(2-6-11)13(17)18-20-14(19)10-3-7-12(16)8-4-10/h1-8H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDAIPOLSXCCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=C(C=C2)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3900295.png)
![4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900302.png)
![2-[(2,3-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900303.png)
![1-[(butyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B3900307.png)

![N-[(4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-isopropylaniline](/img/structure/B3900332.png)






![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900364.png)
![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B3900369.png)